N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
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Description
N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as BMBMT, is a compound that has gained significant attention in the field of medicinal chemistry. BMBMT is a small molecule inhibitor that has shown promising results in preclinical studies against various types of cancer, including breast cancer, lung cancer, and leukemia.
Scientific Research Applications
Anticancer Activities
- Design and Synthesis for Anticancer Evaluation : A study involving the synthesis of benzamide derivatives showed moderate to excellent anticancer activities against various cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Ravinaik et al., 2021).
Antimicrobial and Antifungal Actions
- Thiazole Derivatives as Antimicrobial Agents : Research on thiazole derivatives, similar in structure to the queried compound, demonstrated antimicrobial activity. Such studies indicate the potential of these compounds in developing new antimicrobial drugs (Chawla, 2016).
Cardiovascular Applications
- Cardiac Electrophysiological Activity : The electrophysiological properties of certain benzamide derivatives were investigated, showing potential as selective class III agents for cardiac arrhythmia treatment (Morgan et al., 1990).
Supramolecular Chemistry
- Gelation Behavior : A study on N-(thiazol-2-yl) benzamide derivatives revealed their gelation capabilities, demonstrating the role of methyl functionality and non-covalent interactions in gel formation (Yadav & Ballabh, 2020).
properties
IUPAC Name |
N-benzyl-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5S2/c1-30-19-13-14-20(31-2)22-21(19)25-24(32-22)26(15-16-7-5-4-6-8-16)23(27)17-9-11-18(12-10-17)33(3,28)29/h4-14H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRAIKYKHYFNBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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